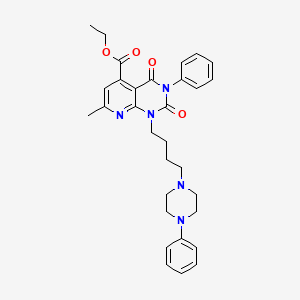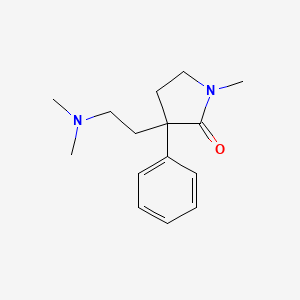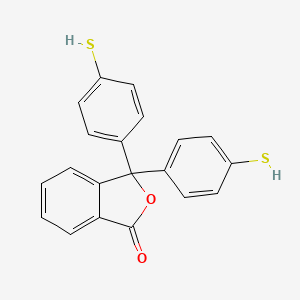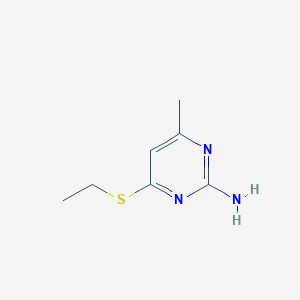
3-(Methylthio)-1,4-diphenyl-4H-1,2,4-triazol-1-ium bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Methylthio)-1,4-diphenyl-4H-1,2,4-triazol-1-ium bromide is a heterocyclic compound that belongs to the class of triazolium salts This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms The compound also features a methylthio group and two phenyl groups attached to the triazole ring The bromide ion serves as the counterion to balance the positive charge on the triazolium ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methylthio)-1,4-diphenyl-4H-1,2,4-triazol-1-ium bromide typically involves the reaction of 1,4-diphenyl-1,2,4-triazole with methylthiol in the presence of a suitable brominating agent. The reaction is carried out under controlled conditions to ensure the formation of the desired triazolium salt. The general reaction scheme can be represented as follows:
Starting Materials: 1,4-diphenyl-1,2,4-triazole, methylthiol, and a brominating agent (e.g., bromine or N-bromosuccinimide).
Reaction Conditions: The reaction is typically conducted in an organic solvent such as dichloromethane or acetonitrile at room temperature or slightly elevated temperatures.
Isolation and Purification: The product is isolated by filtration or extraction, followed by purification using recrystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the synthesis and reduce production costs.
化学反应分析
Types of Reactions
3-(Methylthio)-1,4-diphenyl-4H-1,2,4-triazol-1-ium bromide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form a sulfoxide or sulfone derivative.
Reduction: The triazolium ring can be reduced to form the corresponding triazole.
Substitution: The bromide ion can be substituted with other nucleophiles, such as chloride, iodide, or other anions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in polar solvents like water or dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: 1,4-diphenyl-1,2,4-triazole.
Substitution: Corresponding triazolium salts with different counterions.
科学研究应用
3-(Methylthio)-1,4-diphenyl-4H-1,2,4-triazol-1-ium bromide has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other heterocyclic compounds and as a reagent in organic synthesis.
Biology: The compound has shown potential as an antimicrobial and antifungal agent.
Medicine: It is being investigated for its potential use in drug development, particularly as an anticancer agent.
Industry: The compound is used in the development of new materials with unique properties, such as conductive polymers and advanced coatings.
作用机制
The mechanism of action of 3-(Methylthio)-1,4-diphenyl-4H-1,2,4-triazol-1-ium bromide involves its interaction with specific molecular targets and pathways. The triazolium ring can interact with nucleophilic sites in biological molecules, leading to the inhibition of key enzymes or disruption of cellular processes. The methylthio group may also contribute to the compound’s biological activity by forming reactive intermediates that can modify proteins or DNA.
相似化合物的比较
Similar Compounds
1,4-Diphenyl-1,2,4-triazole: Lacks the methylthio group and bromide ion.
3-(Methylthio)-1,2,4-triazole: Lacks the phenyl groups.
1,4-Diphenyl-1,2,4-triazolium chloride: Similar structure but with a chloride ion instead of bromide.
Uniqueness
3-(Methylthio)-1,4-diphenyl-4H-1,2,4-triazol-1-ium bromide is unique due to the presence of both the methylthio group and the bromide ion, which confer distinct chemical and biological properties
属性
CAS 编号 |
68836-20-4 |
|---|---|
分子式 |
C15H14BrN3S |
分子量 |
348.3 g/mol |
IUPAC 名称 |
3-methylsulfanyl-1,4-diphenyl-1,2,4-triazol-4-ium;bromide |
InChI |
InChI=1S/C15H14N3S.BrH/c1-19-15-16-18(14-10-6-3-7-11-14)12-17(15)13-8-4-2-5-9-13;/h2-12H,1H3;1H/q+1;/p-1 |
InChI 键 |
KRCGAAJMFPCDMT-UHFFFAOYSA-M |
规范 SMILES |
CSC1=NN(C=[N+]1C2=CC=CC=C2)C3=CC=CC=C3.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-Fluoro-3-methyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12916833.png)




![3-[4-(Acetyloxy)-2-(prop-1-en-2-yl)-2,3-dihydro-1-benzofuran-5-carbonyl]-5,6-dimethoxy-1-benzofuran-2-carboxylic acid](/img/structure/B12916858.png)
![3-Methyl-3H-imidazo[4,5-d][1,2,3]triazin-4-amine](/img/structure/B12916863.png)





![N,N-Dimethyl-2-[(2-phenyl-7H-purin-6-yl)sulfanyl]ethan-1-amine](/img/structure/B12916884.png)
